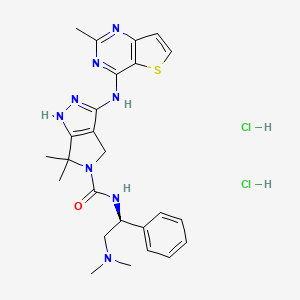
Tandutinib (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tandutinib (MLN518, CT53518) is a potent antagonist of FLT3 with an IC50 value of 0.22 μM.
科学的研究の応用
Tandutinib in Hematologic Malignancies
Tandutinib has shown potential in treating acute myelogenous leukemia (AML) and high-risk myelodysplastic syndrome (MDS), particularly in cases with FLT3 internal tandem duplication (ITD) mutations. A study found that tandutinib inhibits phosphorylation of FLT3 in circulating leukemic blasts and demonstrated antileukemic activity in patients with FLT3-ITD mutations (DeAngelo et al., 2006).
Tandutinib and Drug Resistance
Research indicates that tandutinib is a substrate of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) in Caco-2 cells. These efflux transporters play a role in the oral absorption, systemic clearance, and brain penetration of tandutinib in rodents (Yang et al., 2010).
Neuromuscular Junction Toxicity
Tandutinib's neuromuscular junction toxicity was studied in patients treated with tandutinib and bevacizumab for glioblastoma, revealing a reversible weakness correlated with tandutinib administration. This suggests tandutinib's potential toxicity to the neuromuscular junction (Lehky et al., 2011).
Tandutinib in Combination Therapies
Tandutinib demonstrated synergistic effects with standard induction chemotherapy (cytarabine and daunorubicin) in patients with newly diagnosed AML, with or without FLT3 ITD mutations (DeAngelo et al., 2006). Additionally, tandutinib targeted stem-like cells by inhibiting the function of ATP-binding cassette subfamily G member 2 (ABCG2), suggesting its potential as a stem-like cells targeted agent (Zhao et al., 2013).
Tandutinib in Glioblastoma Treatment
A study on tandutinib's application in glioblastoma showed that it achieves concentrations within the tumor that exceed plasma concentrations, but the study was closed early due to lack of efficacy (Batchelor et al., 2016).
Tandutinib's Kinase Inhibition
Tandutinib's inhibition of FLT3 phosphorylation and downstream signaling suggested its limited activity as a single agent, but promising antileukemic activity in combination with cytarabine and daunorubicin in AML patients (Cheng & Paz, 2008).
Metabolic and Pharmacokinetic Studies
Studies on tandutinib's metabolism and pharmacokinetics have been conducted, including its metabolic stability evaluated using LC-MS/MS methods, revealing insights into its bioavailability and extraction ratios (Attwa et al., 2020).
特性
製品名 |
Tandutinib (hydrochloride) |
|---|---|
分子式 |
C31H43ClN6O4 |
分子量 |
599.16 |
IUPAC名 |
4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C31H42N6O4.ClH/c1-23(2)41-25-10-8-24(9-11-25)34-31(38)37-17-15-36(16-18-37)30-26-20-28(39-3)29(21-27(26)32-22-33-30)40-19-7-14-35-12-5-4-6-13-35;/h8-11,20-23H,4-7,12-19H2,1-3H3,(H,34,38);1H |
SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCCC5.Cl |
同義語 |
N-(4-isopropoxyphenyl)-4-(6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-yl)piperazine-1-carboxamide hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![trisodium;[(2R,3S,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate](/img/structure/B1150278.png)




![(1R,3S)-1-[3-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1150301.png)

